1-((4-Cloro-3-(trifluorometil)fenil)sulfonil)-4-etilpiperazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

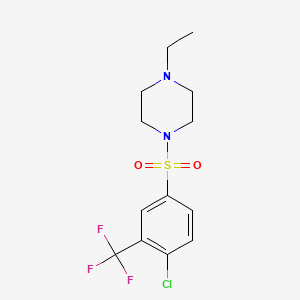

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a sulfonyl group, a chloro group, and a trifluoromethyl group

Aplicaciones Científicas De Investigación

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been associated with the peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist , which plays a crucial role in transmitting pain signals to the brain.

Mode of Action

Analogues of a similar compound, 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol, have shown potent analgesic efficacy . These compounds appear to depress peripheral and centrally mediated pain through opioid-independent systems .

Biochemical Pathways

It’s worth noting that pain stimulation is often associated with the release of various inflammatory mediators that sensitize and amplify nociceptive responses .

Result of Action

Analogues of a similar compound have shown to display potent analgesic efficacy and an ultrashort to long duration of action . These compounds appear to relieve pain effectively in the presence of naloxone .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine typically involves multiple steps, starting with the preparation of the key intermediate, 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. This intermediate is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product.

-

Preparation of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride

Reagents: 4-chloro-3-(trifluoromethyl)benzenesulfonic acid, thionyl chloride (SOCl₂)

Conditions: Reflux in anhydrous conditions

Reaction: [ \text{4-chloro-3-(trifluoromethyl)benzenesulfonic acid} + \text{SOCl₂} \rightarrow \text{4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride} + \text{SO₂} + \text{HCl} ]

-

Reaction with 4-ethylpiperazine

Reagents: 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, 4-ethylpiperazine

Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature

Reaction: [ \text{4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride} + \text{4-ethylpiperazine} \rightarrow \text{1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., DMF), mild heating

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), acidic or basic conditions

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), anhydrous conditions

Major Products

Substitution: Formation of derivatives with different functional groups replacing the chloro group

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of thiols or sulfides

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

- 4-Chloro-3-(trifluoromethyl)phenyl carbamate

- 4-Chloro-3-(trifluoromethyl)phenyl sulfone

Comparison

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine is unique due to the presence of both a piperazine ring and a sulfonyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical development.

Actividad Biológica

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a piperazine ring substituted with a sulfonyl group and a chlorinated trifluoromethyl phenyl moiety, which are crucial for its biological activity.

1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine exhibits various mechanisms of action that contribute to its biological effects:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular processes, which may lead to reduced proliferation of cancer cells.

- Receptor Modulation : It interacts with specific receptors in the body, potentially altering signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant inhibitory effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition of proliferation |

| MCF10A (non-cancer) | 2.5 | Lesser effect compared to cancer cells |

The selectivity index indicates a promising therapeutic window, suggesting that this compound could preferentially target cancer cells over normal cells.

Anti-inflammatory Effects

In vivo studies have indicated that the compound possesses anti-inflammatory properties. It has been observed to reduce markers of inflammation in animal models, which could be beneficial for treating conditions characterized by chronic inflammation.

Case Studies

Several case studies have investigated the biological activity of 1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)-4-ethylpiperazine:

-

Study on Breast Cancer Metastasis :

- Objective : To evaluate the effect on metastasis in a mouse model.

- Findings : The compound significantly inhibited lung metastasis formation in mice injected with MDA-MB-231 cells, outperforming standard treatments.

-

Inflammation Model :

- Objective : To assess anti-inflammatory activity.

- Findings : Inflammation markers were reduced by 50% after treatment with the compound in a controlled experiment.

Safety and Toxicology

Toxicological assessments indicate that while the compound shows potent biological activity, it also requires careful evaluation regarding its safety profile. Preliminary studies suggest low toxicity in normal cell lines, but further research is necessary to establish comprehensive safety data.

Propiedades

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-4-ethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClF3N2O2S/c1-2-18-5-7-19(8-6-18)22(20,21)10-3-4-12(14)11(9-10)13(15,16)17/h3-4,9H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJXOFNJEWVWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.